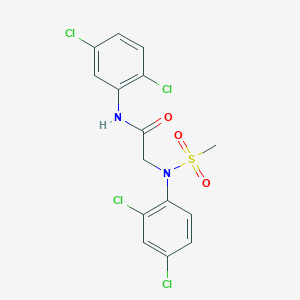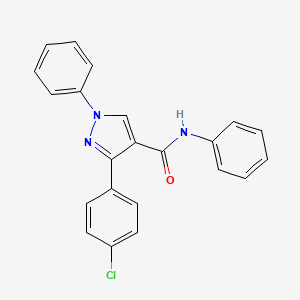![molecular formula C15H12N2OS B4883649 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone](/img/structure/B4883649.png)
1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone, also known as TAK-242, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a selective Toll-like receptor 4 (TLR4) signaling inhibitor that has been shown to have anti-inflammatory and immunomodulatory effects.
Wirkmechanismus
1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone selectively inhibits TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of downstream signaling molecules. This results in the inhibition of pro-inflammatory cytokine production and the suppression of the inflammatory response.
Biochemical and Physiological Effects:
1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone has been shown to have anti-inflammatory and immunomodulatory effects. In vitro studies have demonstrated that 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. In vivo studies have shown that 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone reduces inflammation and tissue damage in animal models of sepsis, rheumatoid arthritis, and other inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone in lab experiments include its high selectivity for TLR4 signaling inhibition, its ability to inhibit pro-inflammatory cytokine production, and its potential therapeutic applications in various diseases. However, the limitations of using 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone include its relatively low potency compared to other TLR4 inhibitors and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
For research on 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone include the development of more potent TLR4 inhibitors, the investigation of its potential therapeutic applications in other diseases, and the exploration of its potential side effects and toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone and its interactions with other signaling pathways.
Synthesemethoden
The synthesis of 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone involves the reaction of 3-(1H-pyrazol-3-yl)aniline with 2-bromo-1-(4-thiophen-2-ylphenyl)ethanone in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone.
Wissenschaftliche Forschungsanwendungen
1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone has been extensively studied for its potential therapeutic applications in various diseases such as sepsis, rheumatoid arthritis, and cancer. In sepsis, 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone has been shown to inhibit TLR4 signaling, which is a key mediator of the inflammatory response. In rheumatoid arthritis, 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone has been shown to reduce joint inflammation and bone destruction. In cancer, 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone has been shown to inhibit tumor growth and metastasis.
Eigenschaften
IUPAC Name |
1-[4-[3-(1H-pyrazol-5-yl)phenyl]thiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-10(18)15-8-13(9-19-15)11-3-2-4-12(7-11)14-5-6-16-17-14/h2-9H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWCHNQNJUKDTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)C2=CC=CC(=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-3-nitro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4883566.png)
![2-(2-furyl)-5-imino-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4883580.png)
![2-(4-fluorophenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4883583.png)
![N-(3-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B4883611.png)

![N-2-propyn-1-yl-N-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propen-1-amine](/img/structure/B4883631.png)
![4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide](/img/structure/B4883638.png)
![3-[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B4883643.png)

![4-({1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B4883664.png)
![N-[3-(dimethylamino)propyl]-1-(2-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4883679.png)
![3-{1-[2-chloro-5-(trifluoromethyl)benzoyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B4883698.png)

